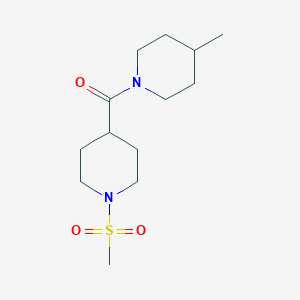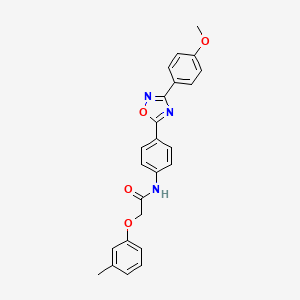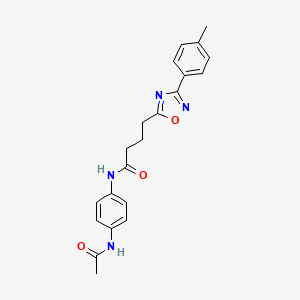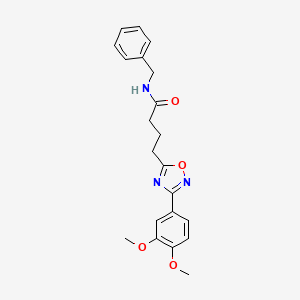
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbutyramide, also known as HMB, is a compound that has been widely studied in the field of biochemistry and pharmacology. It is an analog of the amino acid leucine and has been shown to have several potential applications in scientific research.
Wirkmechanismus
The exact mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbutyramide is not fully understood, but it is believed to work through several different pathways. It has been shown to activate the mTOR pathway, which plays a key role in protein synthesis and muscle growth. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbutyramide has been shown to increase the activity of enzymes involved in the production of energy in cells.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbutyramide has several biochemical and physiological effects on the body. It has been shown to increase muscle mass and strength, and may also improve endurance and exercise performance. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbutyramide has been shown to have antioxidant properties, which may help to protect against oxidative damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbutyramide in lab experiments is its ability to increase muscle mass and strength. This makes it a useful tool for studying the effects of exercise and physical activity on the body. However, there are also limitations to using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbutyramide in lab experiments. For example, its effects may be influenced by factors such as diet and exercise, which can make it difficult to control for these variables in experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbutyramide. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbutyramide may have applications in the field of sports nutrition, as it has been shown to increase muscle mass and strength. Further research is needed to fully understand the mechanisms of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbutyramide and its potential applications in these areas.
Synthesemethoden
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbutyramide involves the reaction of 2-hydroxy-6-methylquinoline with N-phenylbutyramide in the presence of a catalyst. The resulting compound is then purified through a series of chromatography steps to yield a pure product.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbutyramide has been studied for its potential applications in several areas of scientific research. It has been shown to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory diseases such as arthritis. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbutyramide has been shown to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-3-7-20(24)23(18-8-5-4-6-9-18)14-17-13-16-12-15(2)10-11-19(16)22-21(17)25/h4-6,8-13H,3,7,14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYQRDDJHAYEMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC2=C(C=CC(=C2)C)NC1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-phenylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7711354.png)



![2-ethoxy-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711383.png)

